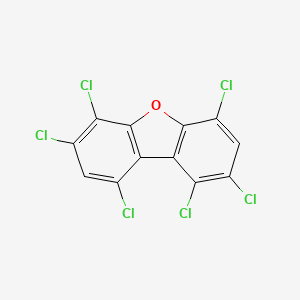

1,2,4,6,7,9-Hexachlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,6,7,9-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-5(15)10(18)12-7(3)8-9(17)4(14)2-6(16)11(8)19-12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHIPPHRJJJQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075268 | |

| Record name | Dibenzofuran, 1,2,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75627-02-0 | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075627020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,7,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208QUT70W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Sources of Hexachlorodibenzofurans

Unintentional By-Product Formation in Thermal Processes

The primary route for the formation of 1,2,4,6,7,9-Hexachlorodibenzofuran is through thermal processes where organic materials and chlorine are present. These conditions are common in a range of industrial and municipal activities, leading to the inadvertent synthesis of this and other PCDF congeners.

Combustion of Organic Materials Containing Chlorine

The combustion of organic matter in the presence of chlorine is a significant source of hexachlorodibenzofurans. isotope.com This process can occur in various settings, from large-scale industrial operations to smaller, more common activities.

Waste incinerators, which are used to manage municipal, hospital, and hazardous waste, are a major source of polychlorinated dibenzofurans. princeton.edunih.gov These facilities process a wide variety of materials, many of which contain chlorine and organic compounds, creating the ideal conditions for the formation of this compound and other PCDFs. princeton.edunih.gov The emissions from these incinerators can release these compounds into the atmosphere, contributing to their environmental distribution. princeton.edu In fact, municipal waste incineration is considered one of the largest sources of dioxin and furan (B31954) emissions. princeton.edu Even small-scale waste incinerators, if operating without advanced pollution controls, can be significant contributors of these pollutants. nih.gov

A study on municipal waste incinerator fly ash indicated that the formation of a closely related compound, 1,2,3,4,6,7,9-heptachlorodibenzodioxin, can occur through the dechlorination of octachlorodibenzo-p-dioxin. scispace.com This suggests that similar pathways could be involved in the formation of specific hexachlorodibenzofuran isomers. The same study also confirmed the conversion of dibenzofuran (B1670420) into various PCDFs on fly ash. scispace.com

To illustrate the typical composition of PCDF emissions from waste incineration, the following table presents data on the congener profile of PCDFs from a municipal solid waste incinerator. While specific data for the 1,2,4,6,7,9-isomer is not detailed in the provided search results, the table demonstrates the presence of various hexachlorodibenzofuran congeners.

| PCDF Congener Group | Percentage of Total PCDFs |

| Tetrachlorodibenzofurans (TCDFs) | Present |

| Pentachlorodibenzofurans (PeCDFs) | Present |

| Hexachlorodibenzofurans (HxCDFs) | Present |

| Heptachlorodibenzofurans (HpCDFs) | Present |

| Octachlorodibenzofuran (OCDF) | Present |

This table is a generalized representation based on the understanding that various PCDF congeners are formed during waste incineration. Specific percentages can vary significantly based on the incinerator technology and waste composition.

A report on emissions from residential wood combustion provided emission factors for various PCDF congeners, including 1,2,3,4,7,8-hexachlorodibenzofuran, from fireplaces. regulations.gov This indicates that the combustion of wood can indeed lead to the formation of hexachlorodibenzofurans.

Vehicular exhaust is another potential source of chlorinated aromatic compounds. t3db.ca The combustion of fuel in internal combustion engines can lead to the formation of a variety of pollutants, and while not extensively documented for this specific isomer, the presence of precursor compounds in fuel and lubricants, combined with the high temperatures of combustion, suggests a potential pathway for the formation of trace amounts of PCDFs.

Mechanisms of Formation During Combustion

The formation of this compound during combustion is a complex process that can occur through several mechanisms. One of the most significant is de novo synthesis.

De novo synthesis is a key mechanism for the formation of PCDFs in the post-combustion zone of incinerators. scispace.com This process typically occurs on the surface of fly ash particles at temperatures ranging from 300 to 450°C. scispace.com The fly ash, which contains carbonaceous material and various metal catalysts, provides a reactive surface for the formation of these compounds from elemental carbon and a chlorine source.

The presence of transition metals, such as copper and iron, in the fly ash is known to catalyze these formation reactions. scispace.com These metals can facilitate the chlorination of organic precursors and the subsequent cyclization reactions that lead to the formation of the dibenzofuran structure.

The general steps of de novo synthesis can be summarized as follows:

Adsorption of organic precursors and chlorine sources onto the fly ash surface.

Metal-catalyzed chlorination of the organic material.

Radical-induced cyclization and aromatization to form the dibenzofuran ring structure.

Further chlorination to produce various PCDF congeners, including hexachlorodibenzofurans.

While the precise, detailed mechanism for the formation of the 1,2,4,6,7,9-isomer is not explicitly detailed in the provided search results, the fundamental principles of de novo synthesis on fly ash surfaces provide a scientifically sound explanation for its origin in thermal processes.

Precursor Mechanisms (Substitution, Cyclisation, Aromatization, Condensation)

The formation of PCDF from precursor chemicals is a significant pathway that involves a series of chemical reactions. This process typically starts with simpler chlorinated aromatic compounds that undergo condensation to form the more complex dibenzofuran structure.

The core mechanism for PCDF formation from precursors like chlorophenols involves the coupling of phenoxy radicals. nih.govnih.gov In an initial step, phenoxy radicals are formed, which are highly reactive. nih.gov These radicals can then dimerize, and through subsequent cyclization and dehydration (loss of a water molecule), the dibenzofuran ring system is created. nih.govnih.gov The specific chlorine substitution pattern on the final PCDF molecule is determined by the structure of the initial precursors and the reaction conditions.

Chlorophenols and chlorobenzenes are well-established primary precursors in the formation of PCDFs. dss.go.thnih.govdioxin20xx.org

Chlorophenols: In gas-phase reactions, chlorophenols can react in the presence of oxygen at temperatures above 340°C to form both PCDDs and PCDFs. nih.gov The reaction proceeds through the formation of chlorophenoxy radicals. The coupling of two such radicals can lead to the creation of a polychlorinated dihydroxybiphenyl (DOHB) intermediate, which has been identified experimentally. nih.gov This intermediate then undergoes cyclization via condensation to form a PCDF. nih.gov

Chlorobenzenes: Chlorobenzenes can also lead to PCDF formation. One pathway involves the oxidation of chlorobenzene (B131634) to form chlorophenoxy radicals, which then follow the condensation pathway described above. dioxin20xx.org Another route involves the reaction of a chlorophenyl radical with a chlorophenoxy radical. iafss.org These precursor reactions are endothermic, requiring energy input to proceed. iafss.org For example, the combination of chlorobenzene and chlorophenoxy radicals to form PCDF precursors is endothermic, with reaction enthalpies ranging from 18.3 to 38.8 kcal/mol. iafss.org

Homogeneous Gas-Phase Reactions (500–800°C)

At the high temperatures characteristic of combustion processes, PCDFs can form via reactions that occur entirely in the gas phase, without the need for a solid catalyst. mdpi.com

Research conducted in a laminar flow reactor demonstrated the formation of PCDFs from various chlorophenol precursors under oxidative conditions in a temperature range of 550-750°C. nih.govresearchgate.net The maximum yield of PCDFs in these experiments was observed between 625 and 725°C. nih.govresearchgate.net A key finding was that the degree of chlorination on the resulting dibenzofuran products tended to decrease as the reaction temperature increased. nih.govresearchgate.net Other studies have shown that the slow combustion of chlorobenzene at approximately 500°C can produce a variety of PCDF isomers, including monochlorodibenzofurans (MCDFs) and dichlorodibenzofurans (DCDFs). dioxin20xx.org

| Parameter | Description |

| Temperature Range | 500–800°C |

| Reaction Type | Homogeneous, gas-phase |

| Primary Precursors | Chlorophenols, Chlorobenzenes nih.govdioxin20xx.org |

| Key Intermediates | Phenoxy radicals nih.gov |

| Peak Formation Temp. | 625-725°C for PCDF from chlorophenols nih.govresearchgate.net |

Heterogeneous Catalytic Reactions (200–400°C on Solid Carbon/Fly Ash)

In the cooler, post-combustion zones of incinerators, PCDF formation is often facilitated by heterogeneous catalysis on the surface of fly ash particles. mdpi.com These reactions occur at significantly lower temperatures than homogeneous gas-phase reactions.

This pathway, often termed "de novo synthesis," involves the formation of PCDFs from particulate organic carbon and inorganic chloride present in fly ash. dss.go.th The reactions are catalyzed by metals, particularly copper, present in the fly ash. dss.go.th Laboratory studies have confirmed that treating soil artificially contaminated with hexachlorobenzene (B1673134) (HCBz) at temperatures between 350 and 400°C results in the active formation of PCDDs and PCDFs. nih.gov The optimal temperature for the formation of chlorobenzenes, which are indicators for PCDF formation, from fly ash is in the range of 350 to 400°C. nih.gov The presence of oxygen significantly increases the yield of these products. nih.govnih.gov

| Parameter | Description |

| Temperature Range | 200–400°C mdpi.com |

| Reaction Type | Heterogeneous, catalytic |

| Catalyst/Surface | Fly ash, solid carbon mdpi.comdss.go.th |

| Key Catalysts | Copper compounds (e.g., CuCl₂, Cupric Chloride) dss.go.thvalcogroup-valves.com |

| Precursors | Chlorobenzenes, Chlorophenols, Particulate Carbon dss.go.thnih.gov |

Industrial Process By-Product Generation

Beyond combustion, hexachlorodibenzofurans are generated as unwanted impurities in various industrial manufacturing processes, particularly those involving chlorinated compounds. nih.govisotope.com

Paper Production (Chlorine Bleaching)

The pulp and paper industry has historically been a notable source of PCDF emissions due to the use of elemental chlorine for bleaching pulp. nih.govisotope.com The reaction of chlorine with lignin (B12514952) and other aromatic compounds naturally present in wood pulp creates the necessary precursors for PCDF formation. iafss.org Although the dominant congeners formed were typically 2,3,7,8-TCDD and 2,3,7,8-TCDF, a range of other chlorinated compounds were also produced. iafss.org The industry has since transitioned to using chlorine dioxide in what are known as Elemental Chlorine-Free (ECF) bleaching processes. This change has been shown to virtually eliminate the formation of 2,3,7,8-tetrachlorodibenzofuran (B131793) and its dioxin counterpart. iafss.orgnih.gov

Petrochemical Industry

The production of certain chlorinated chemicals within the petrochemical sector can lead to the unintentional formation of PCDFs. Processes that involve the chlorination of aromatic or aliphatic hydrocarbons, especially at high temperatures and in the presence of catalysts, create conditions conducive to PCDF synthesis.

A primary example is the production of ethylene (B1197577) dichloride (EDC), a precursor to vinyl chloride monomer (VCM) and polyvinyl chloride (PVC). valcogroup-valves.com The manufacturing of EDC often involves a "balanced process" utilizing both direct chlorination and oxychlorination of ethylene. valcogroup-valves.comepa.gov The oxychlorination step reacts ethylene with hydrogen chloride and oxygen at temperatures of 200-300°C using a cupric chloride catalyst. valcogroup-valves.comresearchgate.net These conditions—chlorinated hydrocarbons, high temperatures, and a copper catalyst—are precisely the factors known to facilitate the formation of PCDFs as trace contaminants. dss.go.thvalcogroup-valves.com While not a target product, the potential for byproduct formation in such large-scale chemical manufacturing represents a significant source.

Production of Herbicides and Insecticides

The manufacturing processes of certain herbicides and insecticides can inadvertently lead to the formation of polychlorinated dibenzofurans (PCDFs), including the specific isomer this compound. These compounds are not intentionally produced but arise as unwanted byproducts in chemical reactions involving chlorinated compounds. ontosight.ai For instance, the production of phenoxy herbicides, such as 2,4-D, has been associated with the generation of various PCDF congeners. orst.edu Although the primary controversy around some historical herbicides like Agent Orange centered on dioxin contamination, the potential for PCDF formation in related chemical processes is recognized. orst.edu

The synthesis of certain organochloride pesticides can create conditions favorable for the formation of dibenzofurans. isotope.com These compounds are persistent in the environment and can be found as byproducts in commercial pesticide formulations. isotope.com The presence of chlorine and organic precursors, combined with high temperatures or specific catalytic conditions during production, can result in the cyclization and chlorination reactions that form PCDF structures.

Metallurgical Processes and Metal Recycling

Metallurgical industries, particularly those involving high-temperature processes and the presence of chlorine, are significant sources of PCDF emissions. These processes can include primary metal production as well as secondary activities like metal recycling. During these operations, organic materials can react with chlorine donors in the presence of metal catalysts, leading to the formation of PCDFs.

Metal recycling facilities, especially those processing materials that may contain chlorinated substances like plastics (e.g., polyvinyl chloride) or residual oils, can also be sources of PCDFs. The incineration of organic matter in the presence of chlorine is a known pathway for the formation of these compounds. isotope.com

Pesticide Manufacturing

The manufacturing of various pesticides, beyond just herbicides and insecticides, can also contribute to the environmental load of PCDFs. ontosight.ai The synthesis of organochloride pesticides, in particular, provides the necessary precursors and reaction conditions for the formation of these contaminants. isotope.comt3db.ca The term "pesticide" encompasses a broad range of chemical compounds used to control pests, and the specific manufacturing processes will dictate the likelihood and profile of any resulting PCDF contamination.

Diffuse and Secondary Sources

Forest Fires and Volcanic Eruptions

Natural combustion events such as forest fires and volcanic eruptions can also be sources of PCDFs. While often considered diffuse sources due to their widespread and sporadic nature, the fundamental chemistry of PCDF formation—the combustion of organic matter in the presence of chlorine—is present in these events. The incomplete combustion of biomass in forests, which naturally contain chlorine, can lead to the de novo synthesis of PCDFs.

Biocompost and Sewage Sludge as Reservoirs

Biocompost and sewage sludge can act as significant reservoirs for a wide array of organic contaminants, including PCDFs. cornell.edu Sewage sludge, the solid byproduct of wastewater treatment, concentrates hydrophobic and persistent chemicals from industrial and domestic sources. cornell.edu Consequently, various PCDF congeners, including hexachlorodibenzofurans, have been detected in sewage sludge. ca.govreading.ac.uk When sewage sludge or compost derived from contaminated materials is applied to land as a fertilizer, these persistent organic pollutants can be introduced into the soil environment. cornell.edu

The following table displays the concentrations of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) in various biosolids, highlighting the role of these materials as potential reservoirs for such compounds.

| Sample Type | ∑WHO2005-TEQ (ng kg-1 DS) |

| Paper Sludge Ash (PSA) | 0.12 |

| Meat and Bone Meal Ash 1 (MBMA1) | 83.1 |

| Biosolids Range | 8.7 - 12.4 |

| Australian WwTPs (Mean) | 4 |

| Data sourced from a 2020 study on organic contaminants in recycled bioresources. reading.ac.uk |

Isomer Distribution Patterns for Source Identification

The relative abundance of different PCDF isomers, known as the isomer distribution pattern, can serve as a chemical fingerprint to help identify the source of contamination. osti.gov Different formation pathways and sources tend to produce characteristic ratios of specific PCDF congeners. nih.gov For example, the isomer patterns from municipal waste incinerators may differ from those generated during the production of chlorinated phenols. nih.gov

By analyzing the specific profile of PCDF isomers present in an environmental sample and comparing it to the known profiles of various emission sources, it may be possible to trace the contamination back to its origin. osti.govnih.gov This is a complex analytical task, as the isomer patterns can be altered by environmental degradation processes. However, it remains a valuable tool in environmental forensics for understanding and potentially mitigating sources of PCDF pollution. Research has shown that PCDF isomer distributions can be influenced by factors such as whether the formation occurs in the gas phase or is mediated by particles. osti.gov

Environmental Transport, Distribution, and Transformation of Hexachlorodibenzofurans

Environmental Compartmentalization and Partitioning

The distribution of 1,2,4,6,7,9-HxCDF across various environmental compartments—air, water, soil, and sediment—is a direct consequence of its physical and chemical characteristics. Key to this is its lipophilicity, or tendency to associate with fats and organic matter, and its volatility.

A critical parameter for understanding this partitioning behavior is the octanol-water partition coefficient (Kow), which for 1,2,4,6,7,9-HxCDF is predicted to be high, as indicated by a high logarithm of the octanol-air partition coefficient (XlogP) value. This suggests a strong tendency to move from aqueous phases to organic phases.

| Property | Predicted Value | Implication for Environmental Partitioning |

| Molecular Formula | C₁₂H₂Cl₆O | High molecular weight contributes to low volatility. |

| Molecular Weight | 374.9 g/mol | Influences transport and settling dynamics. |

| XlogP3 | 7.0 | Indicates high lipophilicity and potential for bioaccumulation. |

This table presents predicted physicochemical properties of 1,2,4,6,7,9-Hexachlorodibenzofuran.

Due to its semi-volatile nature, 1,2,4,6,7,9-HxCDF can exist in the atmosphere in both a gaseous phase and bound to airborne particulate matter. The partitioning between these two phases is a crucial determinant of its long-range transport potential. Generally, higher chlorinated compounds like HxCDFs have lower volatility and thus a greater tendency to adsorb to atmospheric particles.

Research on the broader class of PCDD/PCDFs indicates that lower-chlorinated congeners, including hexachlorinated forms, can exhibit significant net volatilization from soil to air. nih.govresearchgate.net This suggests that while a portion of 1,2,4,6,7,9-HxCDF will be particle-bound, a gaseous fraction is also significant in its atmospheric transport. The strong correlation between the gas-particle partition coefficient (Kp) and the octanol-air partition coefficient (Koa) for PCDD/PCDFs underscores the role of lipophilicity in this process. nih.gov

This strong sorption has two major consequences: it limits the compound's mobility in soil and reduces its bioavailability to some extent, but it also creates a long-term reservoir of the contaminant in these environmental sinks.

In aquatic environments, the fate of 1,2,4,6,7,9-HxCDF is similarly dominated by its hydrophobicity. It will readily partition from the water column to suspended organic particles. This adherence to particles facilitates its removal from the water column through sedimentation. Consequently, sediments often become the primary repository for PCDFs in aquatic systems. General studies on PCDD/PCDFs have shown that these compounds are prevalent in sediment samples, reflecting their tendency to accumulate in these matrices. nih.govresearchgate.net

Persistence and Resistance to Degradation

Like other polychlorinated aromatic compounds, this compound is characterized by its high persistence in the environment. Its chemical structure, featuring a stable dibenzofuran (B1670420) core and multiple chlorine-carbon bonds, makes it highly resistant to both biological and chemical degradation processes.

This resistance to breakdown is a hallmark of persistent organic pollutants (POPs). While specific half-life data for 1,2,4,6,7,9-HxCDF in various environmental media are not extensively documented, the general persistence of the HxCDF class suggests that it can remain in the environment for extended periods, allowing for long-range transport and accumulation.

Natural Transformation and Degradation Processes

Despite its high persistence, 1,2,4,6,7,9-HxCDF is not entirely inert and can undergo slow transformation and degradation through natural processes.

One of the primary abiotic degradation pathways for aromatic compounds in the environment is photochemical degradation, or photolysis, driven by sunlight. While specific studies on the photodegradation of 1,2,4,6,7,9-HxCDF are limited, research on other PCDF congeners indicates that this process can occur. The rate and extent of photochemical degradation are dependent on various factors, including the presence of photosensitizing substances in the environment, such as dissolved organic matter.

Biological Transformation by Microorganisms

Microorganisms have evolved diverse metabolic pathways to break down persistent organic pollutants. The biological transformation of hexachlorodibenzofurans is a two-stage process, typically involving anaerobic dechlorination followed by aerobic degradation. rutgers.edu

Highly chlorinated dibenzofurans, such as this compound, are primarily transformed under anaerobic (oxygen-free) conditions, for example in deep sediments. rutgers.edunih.gov Certain anaerobic bacteria, notably those from the Dehalococcoides genus, can use these chlorinated compounds in a process called dehalorespiration. rutgers.edunih.govrero.ch This involves reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom. clu-in.org This process occurs sequentially, reducing the number of chlorine atoms and yielding less chlorinated, and therefore less toxic, dibenzofuran congeners. rutgers.edunih.govnih.gov This initial dechlorination is crucial as it renders the molecules more susceptible to subsequent aerobic breakdown. rutgers.edu

The lower chlorinated congeners produced during anaerobic dechlorination can be further degraded by aerobic bacteria under oxygen-rich conditions. nih.govnih.gov Bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia are known to degrade these compounds. nih.gov The primary mechanism is initiated by powerful enzymes called angular dioxygenases. tandfonline.comnih.gov These enzymes insert two oxygen atoms at the angular position adjacent to the ether bridge, which destabilizes the molecule and leads to the cleavage of the ether bond and the breakdown of the aromatic ring structure. tandfonline.comnih.govresearchgate.net This process ultimately leads to the complete destruction of the dibenzofuran molecule. nih.gov

Interactive Data Table: Microbial Transformation of Chlorinated Dibenzofurans

| Condition | Congener Type | Primary Mechanism | Key Microorganisms | Outcome |

| Anaerobic | Highly Chlorinated | Reductive Dechlorination | Dehalococcoides | Sequential removal of chlorine atoms |

| Aerobic | Lower Chlorinated | Angular Dioxygenation | Sphingomonas, Pseudomonas, Burkholderia | Cleavage of the ether bond and aromatic ring |

Fungal Oxidation (Cytochrome P-450, Lignin (B12514952) Peroxidases, Laccases)

The biodegradation of persistent organic pollutants such as hexachlorodibenzofurans by fungi, particularly white-rot fungi, is a subject of significant research interest. These fungi possess powerful extracellular enzymatic systems capable of degrading a wide array of recalcitrant compounds, including chlorinated aromatic hydrocarbons. The key enzymes involved in these processes are cytochrome P-450 monooxygenases, lignin peroxidases (LiP), and laccases. While direct research on the fungal oxidation of this compound is limited, the mechanisms can be inferred from studies on other polychlorinated dibenzofurans (PCDFs) and related compounds.

Cytochrome P-450:

Fungal cytochrome P-450 monooxygenases are intracellular enzymes that catalyze the insertion of an oxygen atom into a substrate, a crucial first step in the detoxification of many xenobiotics. t3db.ca In the context of aromatic compounds, they can initiate degradation by hydroxylation, making the molecule more water-soluble and susceptible to further enzymatic attack. While the role of fungal cytochrome P-450 in the degradation of dibenzofurans is established in some bacteria, specific details regarding its action on highly chlorinated congeners like this compound in fungi are not extensively documented in the available literature. t3db.canih.gov For some bacteria, such as Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis, cytochrome P-450 enzymes are involved in the degradation of the parent compound dibenzofuran. nih.govnih.gov

Lignin Peroxidases (LiP) and Manganese Peroxidases (MnP):

Lignin peroxidases and manganese peroxidases are extracellular heme-containing enzymes primarily produced by white-rot fungi. nih.gov These enzymes are key components of the ligninolytic system, which is highly effective in degrading complex aromatic polymers and, by extension, a variety of environmental pollutants. researchgate.netsemanticscholar.org

Lignin peroxidase has a high redox potential, enabling it to oxidize non-phenolic aromatic compounds, which are typically resistant to enzymatic attack. semanticscholar.org The degradation of chlorinated compounds often proceeds via oxidative dechlorination. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to rapidly mineralize 2,4,5-trichlorophenol (B144370). nih.gov The proposed pathway involves an initial oxidation by LiP or MnP to form a quinone, followed by a series of reduction and further oxidative dechlorination steps. nih.gov This cyclical process ultimately leads to the removal of all chlorine atoms before the aromatic ring is cleaved. nih.gov It is plausible that a similar mechanism is involved in the degradation of hexachlorodibenzofurans.

Manganese peroxidase, another key ligninolytic enzyme, has also demonstrated the ability to degrade a range of phenolic and non-phenolic aromatic pollutants. semanticscholar.org Studies with various wood-degrading fungi have confirmed the widespread presence of lignin-degrading peroxidases, suggesting a broad capability for the degradation of recalcitrant compounds across different fungal species. researchgate.net

| Enzyme | Fungal Source (Example) | Substrate Example (Related Compound) | Degradation Product Example |

| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | 2,4,5-Trichlorophenol | 2,5-Dichloro-1,4-benzoquinone |

| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | 2,5-Dichloro-1,4-hydroquinone | 5-Chloro-4-hydroxy-1,2-benzoquinone |

| Laccase | Coriolopsis gallica | Dichlorophen | Less toxic oxidation products |

Laccases:

Mineralization and Co-Metabolism

Mineralization:

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. In the context of chlorinated organic pollutants, this process involves the cleavage of carbon-chlorine bonds and the breakdown of the aromatic ring structure. Fungi, particularly white-rot fungi, have demonstrated the ability to mineralize various chlorinated aromatic compounds. nih.gov

For example, the degradation of 2,4,5-trichlorophenol by Phanerochaete chrysosporium results in its complete mineralization. nih.gov The pathway involves a series of oxidative dechlorination and reduction reactions that yield 1,2,4,5-tetrahydroxybenzene, which is then presumed to undergo ring cleavage and subsequent degradation to carbon dioxide. nih.gov This demonstrates that fungal enzymatic systems can achieve the complete breakdown of highly chlorinated aromatic rings. While specific studies on the mineralization of this compound are scarce, the known capabilities of ligninolytic fungi suggest that this is a plausible long-term fate for this compound in environments with active fungal populations.

Co-Metabolism:

Co-metabolism is a process in which microorganisms degrade a compound that they cannot use as a primary source of energy or nutrients, in the presence of a growth-supporting substrate. This is a common mechanism for the biodegradation of recalcitrant environmental pollutants.

In the case of dibenzofurans, co-metabolism has been well-documented in bacteria. For instance, Ralstonia sp. strain SBUG 290, when grown on biphenyl (B1667301), can co-oxidize dibenzofuran. nih.gov The degradation proceeds through a lateral dioxygenation pathway, leading to the formation of intermediates that are subsequently mineralized. nih.gov This indicates that even if a microorganism cannot utilize a compound like a hexachlorodibenzofuran as a sole carbon source, it can still be degraded if other more readily metabolizable compounds are present.

The degradation of dibenzofuran by bacteria such as Sphingomonas sp. RW1 involves an angular dioxygenation pathway, producing intermediates like 2,2',3-trihydroxybiphenyl, which are then further broken down. ethz.ch The presence of multiple degradation pathways and the involvement of co-metabolism highlight the adaptability of microbial communities in breaking down complex and persistent organic pollutants. Although these examples are from bacterial systems, the principle of co-metabolism is also applicable to fungal degradation of xenobiotics.

| Degradation Process | Key Features | Example Organism (Related Compound) | Example Pathway/Products (Related Compound) |

| Mineralization | Complete breakdown of an organic molecule to inorganic products (CO2, H2O, mineral salts). | Phanerochaete chrysosporium (2,4,5-Trichlorophenol) | Oxidative dechlorination and reduction cycles leading to ring cleavage and eventual conversion to CO2. nih.gov |

| Co-metabolism | Degradation of a non-growth-supporting compound in the presence of a primary growth substrate. | Ralstonia sp. SBUG 290 (Dibenzofuran) | Degradation via lateral dioxygenation and meta-cleavage of the aromatic structure, with biphenyl as the growth substrate. nih.gov |

| Angular Dioxygenation | A bacterial degradation pathway for dibenzofuran involving initial attack at the angular position. | Sphingomonas sp. RW1 (Dibenzofuran) | Formation of 2,2',3-trihydroxybiphenyl, which is further metabolized. ethz.ch |

Advanced Analytical Methodologies for Hexachlorodibenzofurans

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS)

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of polychlorinated dibenzofurans (PCDFs), including the hexachloro- congeners. waters.comnih.gov This technique offers the high sensitivity and selectivity necessary to detect and quantify these compounds at trace levels, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. nih.gov The high resolving power of the mass spectrometer, typically exceeding 10,000, allows for the differentiation of target analytes from interfering co-eluting compounds with the same nominal mass. waters.comtaylorandfrancis.com

Electron-Impact (EI) and Negative Chemical Ionization (NCI) MS

Electron-impact (EI) ionization is a commonly used technique in mass spectrometry for the analysis of PCDFs. nih.govnih.gov In EI-MS, high-energy electrons bombard the analyte molecules, leading to fragmentation. jordilabs.comazom.com While EI mass spectra of PCDF isomers are not always highly distinct, they provide characteristic fragmentation patterns that are useful for identification. nih.gov For many organophosphorus compounds, EI has been shown to provide excellent sensitivity for quantitative measurements. nih.gov

Negative chemical ionization (NCI) is another valuable ionization technique, particularly for electrophilic compounds like chlorinated dibenzofurans. nih.govnih.gov NCI is a "softer" ionization method that often results in less fragmentation and a more prominent molecular ion, which can aid in confident identification. jordilabs.comazom.com This technique can offer enhanced selectivity for halogenated compounds. Preliminary studies have shown the utility of NCI mass spectra, using methane (B114726) with small amounts of oxygen as a reagent gas, for PCDF analysis. nih.gov While NCI can be highly selective, for some compounds, it may result in higher limits of quantification compared to EI-MS. researchgate.net

A comparison of EI and NCI reveals trade-offs between fragmentation, which can provide structural information, and the preservation of the molecular ion, which confirms molecular weight. The choice between EI and NCI often depends on the specific analytical goals, such as quantitation versus qualitative identification, and the complexity of the sample matrix. nih.govresearchgate.net

Selected Ion Monitoring (SIM) with Lock Mass Techniques

Selected ion monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances sensitivity by monitoring only a few specific mass-to-charge ratios corresponding to the target analytes. taylorandfrancis.comwikipedia.orgepa.gov This contrasts with full-scan mode, where the entire mass spectrum is recorded. epa.gov By focusing the detector on specific ions, SIM allows for the detection of compounds at much lower concentrations. epa.gov For PCDF analysis using HRGC-HRMS, the mass spectrometer is often operated in SIM mode, monitoring two ions for each congener group to ensure accurate identification and quantification. taylorandfrancis.com

To maintain high mass accuracy throughout the chromatographic run, a lock mass is often employed. A lock mass is a reference compound of known mass that is continuously introduced into the ion source. This allows the instrument to correct for any drift in the mass calibration, ensuring that the measured masses remain accurate to within a few parts per million (ppm). thermofisher.com This is crucial for distinguishing between the target analytes and potential interferences with very similar masses.

Table 1: Key Aspects of Selected Ion Monitoring (SIM)

| Feature | Description |

| Principle | The mass spectrometer is set to detect only a limited range of mass-to-charge ratios corresponding to the target analytes. wikipedia.org |

| Advantage | Significantly increased sensitivity compared to full-scan mode, enabling trace-level detection. epa.gov |

| Application in PCDF Analysis | Typically, two characteristic ions are monitored for each congener group to confirm identity and quantify concentration. taylorandfrancis.com |

| Associated Technique | Often used with a lock mass to ensure high mass accuracy throughout the analysis. thermofisher.com |

Isomer-Specific Analysis and Unambiguous Identification of Regiospecific Isomers

The term "hexachlorodibenzofuran" refers to a group of isomers with the same chemical formula but different arrangements of chlorine atoms on the dibenzofuran (B1670420) structure. nih.gov These isomers can have vastly different toxicities. Therefore, isomer-specific analysis is crucial for a meaningful risk assessment. epa.govnih.gov High-resolution gas chromatography is essential for separating these closely related isomers before they enter the mass spectrometer. nih.gov

The unambiguous identification of a specific regiospecific isomer like 1,2,4,6,7,9-HCDF relies on a combination of factors. The primary tool is the gas chromatographic retention time. By using a well-characterized capillary column (e.g., DB-5ms), isomers can be separated based on their boiling points and interaction with the stationary phase. waters.com The retention time of an unknown peak is compared to that of a certified reference standard of 1,2,4,6,7,9-HCDF analyzed under the same conditions.

In addition to retention time matching, the mass spectrometer provides further confirmation. In HRGC-HRMS, the exact mass of the molecular ion or characteristic fragment ions is measured with high accuracy. This allows for the confirmation of the elemental composition. Furthermore, the ratio of the two selected ions monitored in SIM mode for a specific isomer group must fall within a certain tolerance of the theoretical isotopic abundance ratio for that chlorinated compound. The combination of a precise retention time match and the correct isotopic ratio provides a high degree of confidence in the unambiguous identification of the specific isomer.

Sample Preparation and Clean-up Procedures

Before instrumental analysis, environmental and biological samples require extensive preparation to extract the target HCDFs and remove interfering compounds. The complexity of these procedures depends on the sample matrix.

Extraction Techniques (e.g., Dean–Stark Soxhlet Extraction)

For solid and semi-solid samples such as soil, sediment, and fly ash, a combination of Dean-Stark and Soxhlet extraction is a robust and widely used technique. prismresearchglass.comlaboratorysales.comgreenrivertech.com.tw The Dean-Stark apparatus is used to remove water from the sample azeotropically with a solvent like toluene. greenrivertech.com.tw Following water removal, the same solvent is used in the Soxhlet extractor to continuously extract the analytes from the sample matrix over several hours. greenrivertech.com.tw This ensures a high extraction efficiency for persistent organic pollutants like HCDFs. For water samples, liquid-liquid extraction with a solvent such as methylene (B1212753) chloride is commonly employed. greenrivertech.com.tw

Table 2: Overview of Dean-Stark Soxhlet Extraction

| Component | Function |

| Dean-Stark Trap | Removes water from the sample via azeotropic distillation. prismresearchglass.comgreenrivertech.com.tw |

| Soxhlet Extractor | Continuously extracts analytes from the solid sample with a recycling solvent. greenrivertech.com.tw |

| Solvent | Toluene is commonly used for soil and sediment samples. greenrivertech.com.tw |

| Application | Effective for extracting PCDDs/PCDFs from wet particulate samples. prismresearchglass.com |

Multi-Layer Silica (B1680970) Gel Columns (e.g., H2SO4-silica gel, AgNO3-silica gel)

Crude extracts from samples, especially those with high fat or organic content, contain numerous compounds that can interfere with the GC-MS analysis. nih.gov Therefore, a multi-step cleanup process is necessary. One of the most effective cleanup methods involves the use of multi-layer silica gel columns. nih.govresearchgate.net These columns are packed with different types of modified silica gel to remove specific classes of interferences.

A typical multi-layer silica gel column for PCDF analysis might include:

Sulfuric acid-impregnated silica gel (H2SO4-silica gel): This is highly effective at removing lipids and other oxidizable organic compounds. nih.govresearchgate.net Different concentrations of sulfuric acid on silica (e.g., 22%, 44%) can be used. fujifilm.comglsciences.com

Silver nitrate-impregnated silica gel (AgNO3-silica gel): This is used to remove sulfur-containing compounds and some unsaturated compounds through complexation with the silver ions. rsc.orgsilicycle.com

Other layers: Layers of neutral silica gel and sodium sulfate (B86663) (to remove residual water) are also incorporated into the column packing. epa.gov In some cases, basic silica gel (e.g., potassium hydroxide-impregnated) is used to remove acidic interferences. glsciences.comgoogle.com

The sample extract is passed through the column, and the different layers selectively retain the interfering compounds, allowing the HCDFs to elute. nih.gov For samples with very high fat content, such as fish or dairy products, a preliminary treatment with concentrated sulfuric acid may be required before loading onto the multi-layer column to prevent it from getting plugged. nih.gov The resulting cleaned-up extract can then be further purified using other chromatographic techniques, such as alumina (B75360) or carbon column chromatography, before being concentrated and analyzed by HRGC-HRMS.

Activated Alumina Column Chromatography

Activated alumina column chromatography is a widely used cleanup technique in the analysis of PCDFs, including hexachlorodibenzofurans. well-labs.com This method separates compounds based on their polarity, with the activated alumina serving as a polar stationary phase. well-labs.com The activity of the alumina can be adjusted by controlling its water content, which allows for varying degrees of separation. nih.gov

In the analysis of complex environmental samples, a multi-step cleanup process is often necessary to remove interfering compounds. nemi.gov This typically involves the use of multiple adsorbents, including silica gel and activated carbon, in addition to alumina. nemi.gov For instance, EPA Method 8290A, a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the analysis of PCDDs and PCDFs, utilizes a cleanup procedure that includes chromatography on alumina, silica gel, and activated carbon. well-labs.com

Carbon-Dispersed Silica Gel Columns

Carbon-dispersed silica gel columns are another critical tool in the cleanup of PCDF samples. Activated carbon has a strong affinity for planar molecules like PCDFs, making it highly effective for their selective retention. isotope.com This characteristic is leveraged to separate PCDFs from non-planar interfering compounds, such as polychlorinated biphenyls (PCBs). sfu.ca

The cleanup process often involves a multi-column setup. For example, a tandem simplified multilayer silica gel-activated carbon dispersed silica gel (TS-ML-AC) column has been described for the cleanup of blood samples for the analysis of various organochlorine compounds, including PCDFs. nih.gov In some methods, the sample extract is first passed through a silica gel column to remove the bulk of interferences, followed by a carbon column for the specific isolation of planar compounds. sfu.ca The PCDFs are then eluted from the carbon column using a strong solvent like toluene. isotope.com

The effectiveness of carbon-based cleanup can be influenced by the specific type of activated carbon and the composition of the silica gel mixture. sfu.ca It has been noted that the performance of activated carbon-silica gel columns can vary between different batches of the packing material. nih.gov

Quality Assurance and Quality Control in PCDF Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and defensible data in the analysis of PCDFs at trace levels.

Isotope Dilution Techniques

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of PCDFs, including 1,2,4,6,7,9-HxCDF. acs.org This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte before sample extraction and cleanup. rsc.org Because the labeled standard behaves chemically and physically similarly to the native analyte, it corrects for losses that may occur during the analytical process. rsc.org

In practice, a suite of isotopically labeled PCDD/PCDF congeners is added to the sample. nemi.gov For the quantification of hexachlorodibenzofurans, a 13C-labeled hexachlorodibenzofuran standard is typically used. dioxin20xx.org For instance, in EPA Method 8290A, ¹³C₁₂-1,2,3,7,8,9-HxCDD is used as a recovery standard for hexa-chlorinated congeners. well-labs.comepa.gov The ratio of the native analyte to its labeled counterpart is measured by mass spectrometry, allowing for precise and accurate quantification. nih.gov

Use of Certified Reference Materials and Standards

Certified Reference Materials (CRMs) are crucial for method validation and for ensuring the accuracy and comparability of analytical results between laboratories. CRMs are materials with well-characterized concentrations of specific analytes. shimadzu.com For PCDF analysis, CRMs can include materials like soil, sediment, or tissue containing known amounts of various PCDD/PCDF congeners.

Several vendors offer certified reference materials for PCDFs, which may include various hexachlorodibenzofuran congeners. For example, AccuStandard offers a certified reference material for 1,2,3,7,8,9-Hexachlorodibenzofuran. accustandard.com While a specific CRM for 1,2,4,6,7,9-HxCDF is not explicitly mentioned in the readily available literature, laboratories often use CRMs containing a range of PCDFs to validate their analytical methods for the entire class of compounds.

Regulatory Analytical Methods (e.g., EPA Method 23, SW-846 Method 8290A, EPA Method 1613)

Several regulatory methods are established for the analysis of PCDDs and PCDFs in various matrices. These methods provide detailed procedures for sample collection, extraction, cleanup, and analysis, along with stringent QA/QC criteria.

EPA Method 23 is designed for the determination of PCDDs and PCDFs from stationary sources, such as incinerators. azurewebsites.net

EPA SW-846 Method 8290A is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in a wide range of environmental matrices, including soil, sediment, and water. epa.govwell-labs.com This method provides detailed cleanup procedures using adsorbents like alumina, silica gel, and activated carbon. nemi.gov

EPA Method 1613B is another HRGC/HRMS method for the isomer-specific determination of 2,3,7,8-substituted tetra- through octa-chlorinated dioxins and furans in aqueous, solid, and tissue matrices. well-labs.com This method relies on isotope dilution for quantification. well-labs.com

These methods are performance-based, allowing for modifications to improve performance or reduce costs, provided that all performance criteria are met. well-labs.com

Emerging Analytical Approaches

While HRGC/HRMS remains the definitive technique for PCDF analysis, research into alternative and emerging analytical approaches continues, driven by the need for faster and more cost-effective methods. nih.gov

One area of development is the use of tandem mass spectrometry (MS/MS) as an alternative to HRMS. nih.gov For example, an alternate test procedure to EPA Method 1613B has been developed using a triple quadrupole GC-MS/MS instrument with Multiple Reaction Monitoring (MRM). shimadzu.com This approach has shown promise in identifying target analytes in the presence of contaminants. shimadzu.com

Other novel detection methods being explored for various toxicants include biosensors and microfluidic devices. nih.gov Biosensors, such as those based on the aryl hydrocarbon receptor (AhR), could potentially offer rapid screening of samples for dioxin-like activity. nih.gov Microfluidics, or "lab-on-a-chip" technology, has the potential to automate and miniaturize the entire analytical process, from sample preparation to detection. nih.gov While the application of these emerging technologies to the specific analysis of 1,2,4,6,7,9-HxCDF is not yet established, they represent future directions in the field of environmental analysis.

Multidimensional Chromatography (e.g., GCxGC, LCxGC)

The analysis of hexachlorodibenzofurans (HxCDFs) is complicated by the existence of numerous isomers and the presence of interfering compounds in sample matrices. researchgate.net Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced resolving power to address this challenge. nih.govnist.gov

In GCxGC, two columns with different separation mechanisms (orthogonal phases) are connected in series via a modulator. osti.gov The modulator traps, focuses, and re-injects fractions from the first-dimension column onto the second-dimension column. osti.govchromatographyonline.com This process generates a two-dimensional chromatogram with substantially increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-dimensional analysis. osti.govleco.com The enhanced separation power of GCxGC is crucial for distinguishing between the various HxCDF isomers and separating them from other dioxin-like compounds and matrix interferences. researchgate.netosti.gov

Key benefits of GCxGC in this context include:

Increased Peak Capacity : The use of two orthogonal columns dramatically increases the number of peaks that can be resolved within a single analysis. nist.govosti.gov

Enhanced Sensitivity : The thermal modulation process leads to a focusing effect, resulting in narrower and taller peaks, which enhances sensitivity and allows for the detection of sub-picogram levels. researchgate.netosti.gov

Structured Chromatograms : Chemically similar compounds tend to appear in distinct groups on the 2D chromatogram, which can aid in identification. leco.com

A typical GCxGC setup for analyzing dioxins and furans often involves a non-polar column in the first dimension and a medium-polarity or polar column in the second dimension to achieve an effective orthogonal separation.

Table 1: Example GCxGC Column Combinations for Dioxin and Furan (B31954) Analysis

| First Dimension (¹D) Column | Second Dimension (²D) Column | Application Notes |

|---|---|---|

| Rtx-Dioxin2 | Rtx-500 | This combination has been successfully used for the separation of 206 dioxin-related micropollutants, including toxic PCDD/Fs. osti.govnih.govsigmaaldrich.com |

Liquid chromatography (LC) can also be coupled with GC (LC-GC) or GCxGC (LCxGC). In this arrangement, LC is typically used as a powerful sample preparation and fractionation tool. researchgate.netosti.govnih.gov It can separate analytes into groups based on polarity before they are introduced to the GC system, reducing the complexity of the sample and minimizing matrix effects. osti.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique used for the unequivocal identification and quantification of trace-level contaminants like 1,2,4,6,7,9-Hexachlorodibenzofuran. nih.govresearchgate.net It involves multiple stages of mass analysis. wikipedia.org

The process can be summarized in three main steps:

Precursor Ion Selection : In the first mass analyzer (MS1), a specific ion representing the compound of interest (the precursor ion) is selected from all the ions generated from the sample. For hexachlorodibenzofuran (molecular formula C₁₂H₂Cl₆O), this would be the molecular ion cluster. wikipedia.orgnih.gov

Fragmentation : The selected precursor ions are then fragmented in a collision cell through collision-induced dissociation (CID). wikipedia.org This process breaks the precursor ion into smaller, characteristic fragment ions known as product ions.

Product Ion Analysis : The second mass analyzer (MS2) separates and detects these specific product ions. wikipedia.org

This technique, particularly when operated in selected reaction monitoring (SRM) mode, offers exceptional selectivity because it requires a compound to meet two specific mass criteria (precursor ion and product ion m/z) to be detected. researchgate.net This significantly reduces background noise and matrix interference, which is a major advantage over single-stage mass spectrometry. researchgate.net The fragmentation of polychlorinated dibenzofurans typically involves the loss of a chlorine atom (Cl) and/or a carbonyl group (CO), often as a combined loss of COCl.

Table 2: Representative MS/MS Transition for a Hexachlorodibenzofuran (HxCDF)

| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition |

|---|---|---|---|

| Hexachlorodibenzofuran (HxCDF) | 374 | 309 | 374 → 309 (Loss of COCl) |

Note: The specific masses represent the most abundant isotopes in the isotopic clusters of the precursor and product ions. Actual analysis involves monitoring multiple transitions for confirmation.

The coupling of high-resolution gas chromatography (HRGC) with tandem mass spectrometry (GC-MS/MS) is a powerful tool for regulatory analysis of dioxins and furans, providing the high selectivity and sensitivity needed to meet stringent detection limit requirements. nih.gov

Molecular and Cellular Mechanisms of Action of Hexachlorodibenzofurans

Aryl Hydrocarbon Receptor (AhR) Pathway Engagement

The interaction of 1,2,4,6,7,9-Hexachlorodibenzofuran with the AhR pathway is the central event driving its molecular effects. This compound, like other halogenated dibenzofurans, binds to the AhR, triggering a series of steps that result in the transcription of specific target genes. ontosight.aiontosight.ai

The Aryl Hydrocarbon Receptor (AhR) is a transcription factor belonging to the basic-helix/loop/helix (bHLH) Per-ARNT-Sim (PAS) family. nih.govnih.gov It functions as a sensor for a variety of small molecule ligands, including synthetic compounds like polychlorinated dibenzofurans and natural endogenous molecules. wikipedia.org In its unliganded state, the AhR is inactive. However, upon binding to a ligand such as this compound, it becomes an active transcription factor capable of regulating gene expression. wikipedia.orgnih.gov

In the absence of a ligand, the AhR resides in the cytoplasm as part of a multi-protein complex. wikipedia.orgnih.gov This complex maintains the receptor in an inactive conformation, preventing its translocation into the nucleus. The core components of this cytosolic complex include a dimer of 90-kDa heat shock protein (Hsp90), the immunophilin-like AhR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23 (also known as PTGES3). nih.govwikipedia.orgresearchgate.net Some research also identifies the non-receptor tyrosine kinase, Src, as another integral component of this complex. nih.govresearchgate.net These chaperones are crucial for stabilizing the AhR in a state that is receptive to ligand binding. pnas.org

The binding of this compound to the ligand-binding PAS-B domain of the AhR initiates a significant conformational change in the receptor protein. pnas.orgkenyon.edu This change leads to the dissociation of the chaperone proteins, including Hsp90 and AIP. researchgate.net The shedding of these proteins unmasks a nuclear localization sequence (NLS) on the AhR. nih.govpnas.org This exposed NLS allows the ligand-AhR complex to be recognized by the nuclear import machinery and subsequently translocate from the cytoplasm into the nucleus. nih.govkenyon.eduresearchgate.net

Once inside the nucleus, the ligand-bound AhR forms a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). ontosight.ainih.govkenyon.edu ARNT acts as an essential partner for AhR's function as a transcription factor. nih.gov The dimerization is facilitated by the bHLH and PAS-A domains of both the AhR and ARNT proteins. pnas.orgkenyon.edu The resulting AhR-ARNT complex is the transcriptionally active form that is capable of binding to DNA. kenyon.edu

The activated AhR-ARNT heterodimer binds to specific DNA sequences located in the promoter regions of target genes. kenyon.edu These sequences are known as Xenobiotic Response Elements (XREs) or Aryl Hydrocarbon Receptor Responsive Elements (AHREs). ontosight.aiontosight.ai The core consensus sequence of these elements is 5'-TNGCGTG-3'. nih.gov The binding of the AhR-ARNT complex to these enhancer elements is a critical step that initiates the recruitment of co-activators and the general transcription machinery to the gene's promoter. researchgate.netontosight.ai

Following the binding of the AhR-ARNT complex to XREs, the transcription of downstream target genes is initiated. ontosight.aikenyon.edu Among the most well-characterized and highly induced target genes are those encoding for xenobiotic-metabolizing enzymes, particularly members of the Cytochrome P450 family. researchgate.net Specifically, the expression of Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1) and Cytochrome P450 Family 1 Subfamily B Member 1 (CYP1B1) is strongly upregulated. ontosight.aiontosight.airesearchgate.net The induction of these enzymes represents a key molecular signature of exposure to AhR agonists like this compound. Research using the H4IIE cell bioassay has determined a relative effect potency (REP) for this compound, which quantifies its ability to induce CYP1A1 relative to the most potent AhR agonist, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). scispace.comunl.edu

Interactive Data Table: Relative Potency of this compound

This table presents the relative effect potency (REP) of this compound. The REP value is a measure of a compound's ability to induce CYP1A1 gene expression compared to the reference compound 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a REP of 1.

| Compound | Relative Effect Potency (REP) | Reference |

| This compound | 0.001 | scispace.com, unl.edu |

Non-Canonical AhR Signaling Pathways

Beyond its classical role in gene regulation via Xenobiotic Response Elements (XREs), the activated AhR can engage in a variety of non-canonical signaling pathways, leading to a broader range of cellular responses. These pathways often involve intricate cross-talk with other key signaling cascades and alternative functions of the AhR protein itself.

Cross-Talk with Other Signaling Mechanisms

The interaction of the activated AhR with other major signaling pathways is a critical aspect of its non-canonical function. This cross-talk can lead to the modulation of cellular processes that are not directly regulated by XRE-driven gene expression. For PCDFs like this compound, these interactions are thought to underlie many of their toxic effects. nih.gov

Table 1: Overview of AhR Cross-Talk with Key Signaling Pathways

| Signaling Pathway | Interacting Component(s) | General Outcome of Interaction with Activated AhR |

| NF-κB | RelA, RelB | Modulation of inflammatory and immune responses. Can be either synergistic or antagonistic depending on cell type and context. |

| Estrogen Receptor (ER) | ERα, ERβ | Disruption of endocrine signaling, mutual transrepression. AhR can target ER for degradation. t3db.ca |

| NRF2 | NRF2 | Regulation of oxidative stress responses. |

| Wnt/β-Catenin | β-Catenin | Alteration of developmental signaling and cell fate. nih.gov |

| PI3K/ERK | PI3K, ERK | Modulation of cell proliferation, survival, and differentiation signals. |

Detailed research findings indicate that upon activation by ligands such as certain PCDFs, the AhR can physically interact with components of these pathways. For instance, mutual transrepression between the AhR and the Estrogen Receptor (ER) has been documented, where each receptor can inhibit the transcriptional activity of the other. t3db.ca This provides a molecular basis for the endocrine-disrupting effects of compounds that activate the AhR.

Furthermore, AhR signaling has been shown to alter the Wnt/β-catenin pathway. nih.gov This can occur through various mechanisms, including the regulation of downstream target genes that influence β-catenin activity. Such interactions are crucial as the Wnt pathway plays a fundamental role in embryonic development and tissue homeostasis.

The cross-talk with the NF-κB pathway, a central regulator of inflammation and immunity, is also of significant importance. The activated AhR can interact with NF-κB family members like RelA and RelB, leading to a complex and often cell-type-specific modulation of inflammatory gene expression. While specific studies on this compound are limited, the general mechanisms established for AhR ligands are presumed to apply.

AhR as an E3 Ubiquitin Ligase

A significant non-canonical function of the AhR is its role as a component of an E3 ubiquitin ligase complex. nih.gov In this capacity, the ligand-activated AhR can target other proteins for proteasomal degradation, thereby regulating their cellular levels and functions independently of its transcriptional activity.

The AhR, upon ligand binding, can assemble with other proteins to form a CUL4B-based E3 ubiquitin ligase complex. Within this complex, the AhR acts as the substrate recognition subunit, binding to specific target proteins and facilitating their ubiquitination. One of the key targets of this AhR-mediated degradation is the Estrogen Receptor α (ERα) . t3db.ca This process of marking the ERα for destruction provides a direct, non-transcriptional mechanism by which AhR activation can interfere with estrogen signaling. This activity is also thought to contribute to the proteasomal degradation of other steroid hormone receptors. nih.gov

Modulation of Cellular Processes

The activation of AhR by compounds such as this compound can lead to significant alterations in fundamental cellular processes, including cell cycle progression and differentiation. govinfo.govt3db.ca These effects are often a consequence of both canonical and non-canonical AhR signaling.

Cell Cycle Progression: The AhR is involved in cell-cycle regulation. t3db.ca Its activation can lead to cell cycle arrest at various checkpoints, thereby inhibiting cell proliferation. This effect is thought to be mediated through the regulation of cell cycle-related genes as well as through cross-talk with pathways that control cell division.

Differentiation: AhR signaling can also influence cellular differentiation. nih.gov The specific outcome often depends on the cell type and the developmental context. For example, in some immune cells, AhR activation is crucial for their differentiation into specific lineages. Conversely, in other contexts, it may inhibit normal differentiation processes. These effects are attributed to the complex interplay of AhR with tissue-specific transcription factors and signaling pathways.

Quantitative Structure-Toxicity Relationship (QSTR) Studies and Molecular Interactions

Understanding the relationship between the chemical structure of PCDF congeners and their biological activity is crucial for risk assessment. Quantitative Structure-Toxicity Relationship (QSTR) studies and computational modeling are valuable tools in this regard.

Computational Modeling of Interactions with Biological Macromolecules and Cellular Receptors

Computational models are used to predict the binding affinity of various PCDFs to the AhR and to understand the molecular interactions that govern this binding. nih.gov These models often employ techniques like Comparative Molecular Field Analysis (CoMFA) and molecular docking to simulate the interaction between the PCDF ligand and the ligand-binding pocket of the AhR. nih.gov

Studies on various PCDF congeners have revealed that the pattern of chlorine substitution is a key determinant of their binding affinity to the AhR and, consequently, their toxicity. nih.gov A general observation is that congeners with chlorine atoms in the lateral positions (2, 3, 7, and 8) tend to have higher affinity and toxicity. A comparative study of different substitution positions indicated a hierarchy of contribution to molecular activity: C-3 (or C-7) > C-2 (or C-8) > C-4 (or C-6) > C-1 (or C-9). nih.gov

Ecotoxicological Research on Hexachlorodibenzofurans

Bioaccumulation in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. For persistent and lipophilic (fat-soluble) compounds like 1,2,4,6,7,9-HxCDF, bioaccumulation is a key determinant of their potential to cause harm in ecosystems.

Several key factors influence the extent to which a chemical like 1,2,4,6,7,9-HxCDF will bioaccumulate:

Bioavailability: The fraction of the chemical in the environment that is available for uptake by an organism is a critical factor. In aquatic environments, 1,2,4,6,7,9-HxCDF is likely to be strongly adsorbed to organic matter in sediment and soil, which can reduce its direct uptake from the water. However, ingestion of contaminated particles can still be a significant route of exposure.

Species-Specific Uptake and Elimination: The rates at which an organism absorbs a chemical (uptake) and excretes it (elimination) are fundamental to bioaccumulation. These rates can vary significantly between species due to differences in physiology, such as gill structure in fish, surface area to volume ratio in invertebrates, and metabolic capacity.

Octanol-Water Partition Coefficient (Kow): This value is a measure of a chemical's lipophilicity. A high log Kow value indicates a greater tendency for the chemical to partition into fatty tissues rather than water. The predicted XlogP3 value for 1,2,4,6,7,9-hexachlorodibenzofuran is 7.0, suggesting a high potential for bioaccumulation. uni.lu Generally, chemicals with a log Kow greater than 5 are considered to have the potential to bioaccumulate.

A summary of the physicochemical properties relevant to the bioaccumulation potential of 1,2,4,6,7,9-HxCDF is provided in the table below.

| Property | Value | Implication for Bioaccumulation |

| Molecular Formula | C₁₂H₂Cl₆O | High degree of chlorination contributes to persistence. |

| Molecular Weight | 374.9 g/mol | |

| Predicted XlogP3 | 7.0 | High lipophilicity, indicating a strong potential to accumulate in fatty tissues. uni.lu |

Data sourced from PubChem.

The ability of an organism to metabolize, or break down, a chemical can significantly reduce its bioaccumulation potential. openaccessjournals.com Xenobiotic metabolism typically occurs in two phases, with enzymes like the cytochrome P450 system playing a key role in making foreign compounds more water-soluble and easier to excrete. openaccessjournals.com

For PCDFs, metabolism is generally slow, particularly for the higher chlorinated congeners. While some bacteria have been shown to degrade the parent compound, dibenzofuran (B1670420), there is a lack of specific information on the metabolism of 1,2,4,6,7,9-HxCDF in aquatic or terrestrial organisms. nih.gov The persistence of other HxCDF congeners in biota suggests that 1,2,4,6,7,9-HxCDF is also likely to be resistant to metabolic degradation, which would contribute to its bioaccumulation.

Biomagnification and Trophic Transfer in Food Chains

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This occurs when a chemical that is persistent, and not easily metabolized or excreted, is transferred from one trophic level to the next through consumption.

Sediments are a major sink for hydrophobic compounds like 1,2,4,6,7,9-HxCDF in aquatic environments. Benthic (bottom-dwelling) organisms can accumulate these contaminants directly from the sediment or from ingesting contaminated particles. These organisms then serve as a key entry point for the contaminant into the broader aquatic food web as they are consumed by fish and other predators. While specific studies on the sediment-to-biota transfer of 1,2,4,6,7,9-HxCDF are lacking, the general principles of PCDF behavior suggest this is a critical pathway.

Once in the food web, persistent compounds like 1,2,4,6,7,9-HxCDF can be transferred across both marine and terrestrial ecosystems. For example, fish-eating birds and mammals can accumulate these compounds from their aquatic prey. Research on other PCDF congeners in marine food webs has shown that while some congeners do biomagnify, others, particularly the more highly chlorinated ones, may undergo trophic dilution, where concentrations decrease at higher trophic levels. nih.gov The specific trophic transfer behavior of 1,2,4,6,7,9-HxCDF has not been documented.

For many persistent organic pollutants, including dioxins and furans, dietary intake is the primary route of exposure for organisms higher up the food chain. cdc.govepa.gov This is because the amount of contaminant ingested through food is often much greater than what is absorbed directly from the water or air. It is therefore highly probable that dietary exposure is the main pathway for the accumulation of 1,2,4,6,7,9-HxCDF in higher-trophic-level organisms.

Environmental Remediation and Management Technologies for Hexachlorodibenzofuran Contamination

Physicochemical Remediation Approaches

Physicochemical treatment methods are commonly employed for the remediation of persistent organic pollutants like hexachlorodibenzofurans. These technologies utilize physical and chemical processes to separate, destroy, or transform the contaminants.

Thermal Treatment Technologies

Thermal treatment involves the use of heat to either destroy the contaminant or separate it from the contaminated medium.

High-temperature incineration is a well-established technology for the destruction of polychlorinated dibenzofurans (PCDFs), including 1,2,4,6,7,9-Hexachlorodibenzofuran. This process involves the combustion of contaminated materials at temperatures typically exceeding 1200°C. wikipedia.org At these high temperatures, the chemical bonds of the hexachlorodibenzofuran molecule are broken, leading to its conversion into less harmful compounds such as carbon dioxide, water, and hydrogen chloride. The effectiveness of this method lies in its high destruction and removal efficiency (DRE), which can exceed 99.9999% for dioxins and furans. nih.gov

A crucial aspect of incineration is the careful control of combustion conditions, including temperature, residence time, and turbulence, to ensure complete destruction and to prevent the formation of new, potentially more toxic, products of incomplete combustion. Off-gases from the incinerator must be treated to remove particulate matter and acidic gases before being released into the atmosphere.

Table 1: Key Parameters for High-Temperature Incineration of PCDF-Contaminated Materials

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Operating Temperature | > 1200°C | Ensures complete destruction of the PCDF molecule. wikipedia.org |

| Residence Time | Seconds | Sufficient time for the chemical reactions to occur. |

| Destruction and Removal Efficiency (DRE) | > 99.9999% | High efficiency in eliminating the contaminant. nih.gov |

| Off-gas Treatment | Required | Removes harmful byproducts like HCl and particulate matter. |

Thermal desorption is a physical separation process that uses heat to volatilize contaminants from a solid matrix like soil or sediment. researchgate.net For semi-volatile compounds such as this compound, this technology can be highly effective. The process can be classified as either high-temperature thermal desorption (HTTD), operating between 320 and 560°C, or low-temperature thermal desorption (LTTD), which uses temperatures from 90 to 320°C.

In a typical ex-situ thermal desorption process, the contaminated soil is excavated and heated in a rotary kiln or similar device. The heat causes the hexachlorodibenzofuran to vaporize and separate from the soil. The vaporized contaminants are then collected and treated, often by a secondary process such as incineration or catalytic oxidation, to ensure their complete destruction. nih.gov For instance, a pilot project demonstrated that heating dioxin-contaminated soil to 335°C successfully remediated the soil, with the vaporized dioxins being destroyed in a thermal oxidizer at 1,100°C. nih.gov

Thermal desorption can be applied both in-situ (in the ground) and ex-situ (excavated soil). In-situ thermal desorption involves heating the contaminated soil in place, which can be advantageous for treating large volumes of soil without the need for excavation.

Table 2: Comparison of High-Temperature and Low-Temperature Thermal Desorption

| Feature | High-Temperature Thermal Desorption (HTTD) | Low-Temperature Thermal Desorption (LTTD) |

|---|---|---|

| Operating Temperature | 320°C - 560°C | 90°C - 320°C |

| Target Contaminants | Semi-volatile organic compounds (SVOCs) like PCDFs | Volatile organic compounds (VOCs) |

| Advantages | Effective for less volatile compounds. | Lower energy consumption. |

| Considerations | Higher energy costs. | May not be effective for all PCDF congeners. |

Subcritical water extraction (SWE) is an emerging green remediation technology that utilizes water at elevated temperatures (100°C to 374°C) and pressures to extract organic pollutants from various matrices. researchgate.net Under subcritical conditions, the dielectric constant of water decreases significantly, making it a suitable solvent for nonpolar compounds like hexachlorodibenzofurans. mdpi.comresearchgate.net This allows for the extraction of these contaminants from soil and sediment without the use of toxic organic solvents. researchgate.net